molecular formula C12H12ClNO2 B2741266 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 156232-36-9

5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2741266
CAS No.: 156232-36-9
M. Wt: 237.68
InChI Key: VPVIYEFIPRLRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features an indole moiety fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with chloroacetyl chloride under basic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C and 25°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-spiro[indole-3,4’-oxane]-2-one
  • 5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one
  • 5-Methyl-1H-spiro[indole-3,4’-oxane]-2-one

Uniqueness

5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chlorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVIYEFIPRLRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.